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Compound of Interest

Compound Name:
3-(Propan-2-yl)-7-oxa-2-

azaspiro[3.5]nonan-1-one

CAS No.: 1909348-10-2

Cat. No.: B2687188

Get Quote

Design, Synthesis, and Therapeutic Applications

Executive Summary
The Beta-Lactam Renaissance: While historically synonymous with antibiotics (penicillins,

cephalosporins), the 2-azetidinone (beta-lactam) scaffold has evolved into a "privileged

structure" for non-antibiotic therapeutics.[1] This guide focuses on 3-substituted spirocyclic

analogs—a specific subclass where the conformational flexibility of the beta-lactam ring is

restricted via spiro-fusion.

Technical Value Proposition:

Conformational Rigidity: Spiro-fusion locks the pharmacophore in a bioactive conformation,

enhancing selectivity for targets like MDM2-p53 (anticancer) and NPC1L1 (cholesterol

absorption).

Metabolic Stability: Steric bulk at the spiro-center often protects the lactam ring from

hydrolytic cleavage by beta-lactamases or esterases.
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Synthetic Accessibility: The Staudinger [2+2] cycloaddition remains the most robust entry

point, allowing modular assembly of the spiro-system.

Structural Philosophy & Classification
To design effective analogs, one must distinguish between the two primary spiro-architectures.

The "3-substituted" nomenclature often refers to the functional group at C3 (e.g., -Cl, -OAc) in

C4-spiro systems, or the spiro-ring itself at C3.

The Two Primary Architectures
C4-Spiro Fused (The Isatin Route): The most common class. Derived from cyclic imines

(e.g., isatin). The C3 position usually carries a substituent (Cl, Phenoxy) essential for

bioactivity.

Key Application: Anticancer (Spiro-oxindoles).[2]

C3-Spiro Fused (The Cyclic Ketene Route): Derived from cyclic acid chlorides (e.g.,

xanthene-9-carbonyl chloride).

Key Application: Antimalarial, Antibacterial.
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 Cyclic Imine Precursor
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Figure 1: Structural classification of spiro-beta-lactams based on the site of ring fusion.

Synthetic Architectures: The Staudinger Reaction
The Staudinger Ketene-Imine [2+2] Cycloaddition is the industry standard for synthesizing

these analogs. It is a thermal, stepwise reaction, not a concerted photochemical process.

Mechanistic Causality
Success depends on controlling the Zwitterionic Intermediate.

Nucleophilic Attack: The imine nitrogen attacks the ketene sp-carbon (from the less hindered

face).

Torquoselectivity: The zwitterion undergoes conrotatory electrocyclization. The steric bulk of

the substituents determines the cis/trans stereochemistry.

Electron-Donating Ketene Substituents

Accelerate ring closure

Kinetic Cis product.
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Figure 2: The stepwise Staudinger mechanism. The stability of the Zwitterion dictates

stereochemistry.

Detailed Experimental Protocol
Target Molecule: 3-Chloro-spiro[azetidine-2,3'-indoline]-2',4-dione (A C4-Spiro analog with C3-

substitution). Rationale: This specific scaffold is highly relevant for anticancer research (tubulin

inhibition). The 3-Chloro group provides a handle for further functionalization.

Reagents & Setup
Substrate: Isatin (Indoline-2,3-dione) derivatives (1.0 eq).

Amine: Aniline derivative (1.0 eq) for Schiff base formation.

Ketene Source: Chloroacetyl chloride (1.2 eq).

Base: Triethylamine (Et3N) (2.5 eq). Crucial: Must be dry to prevent hydrolysis of acid

chloride.

Solvent: Anhydrous Dichloromethane (DCM) or 1,4-Dioxane.

Step-by-Step Methodology
Phase 1: Schiff Base Formation (The Imine)

Dissolve Isatin (10 mmol) and the appropriate Aniline (10 mmol) in Ethanol (20 mL).

Add catalytic Glacial Acetic Acid (2-3 drops). Why: Protonates the carbonyl, increasing

electrophilicity.

Reflux for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Cool to RT. Filter the precipitate (Schiff base), wash with cold ethanol, and dry under

vacuum.

Phase 2: Staudinger Cycloaddition (The Spiro-Lactam)
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Dissolution: Dissolve the Schiff base (5 mmol) in anhydrous DCM (20 mL) in a round-bottom

flask under Argon atmosphere.

Base Addition: Add Triethylamine (12.5 mmol). Cool the mixture to 0°C in an ice bath. Why:

Controlling temperature favors the kinetic product and prevents polymerization of the ketene.

Ketene Generation: Add Chloroacetyl chloride (6 mmol) dissolved in DCM (5 mL) dropwise

over 30 minutes. Why: Slow addition ensures the ketene concentration remains low, favoring

reaction with the imine over ketene dimerization.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–15 hours.

Workup: Wash the reaction mixture with NaHCO3 (sat. aq.) to remove unreacted acid, then

with Brine.

Purification: Dry organic layer over Na2SO4. Concentrate. Purify via Column

Chromatography (Silica Gel, 60-120 mesh) using Chloroform:Methanol (95:5).

Self-Validating Quality Control (QC)
IR Spectroscopy: Look for the characteristic

-lactam carbonyl stretch at 1740–1760 cm⁻¹. Absence of this peak indicates ring opening or
failure to cyclize.

1H NMR: The proton at C3 (adjacent to Cl) typically appears as a singlet at

5.0–5.5 ppm (depending on stereochem).

Stereochemistry Check: In 3-substituted analogs, J-coupling constants between H-3 and H-4

are diagnostic. (For spiro compounds, H-4 is quaternary, so NOESY experiments are

required to determine relative stereochemistry of the C3-substituent relative to the spiro-

ring).

Therapeutic Frontiers & SAR Data
Structure-Activity Relationship (SAR) Summary
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Position Modification Effect on Bioactivity

N1 (Lactam Nitrogen)
Aryl groups with e- withdrawing

substituents (F, Cl)

Increases cytotoxicity

(Anticancer) and metabolic

stability.

C3 (Alpha Carbon) Chloro (-Cl) or Phenoxy (-OPh)

Essential for Antibacterial

activity; 3-Cl enhances

lipophilicity.

C4 (Spiro Center) Spiro-indolione (Isatin derived)
Critical for Anticancer (MDM2

inhibition).

Indole Nitrogen Benzyl or Alkyl chains

Improves Cholesterol

Absorption Inhibition (mimics

Ezetimibe side chain).

Key Biological Pathways
Anticancer (MDM2-p53): The spiro-oxindole core mimics the Trp23 residue of p53, blocking

the MDM2 hydrophobic pocket. This restores p53 function, leading to apoptosis in cancer

cells.

Antibacterial: The 3-chloro-2-azetidinone ring can acylate the active site serine of bacterial

enzymes, though spiro-fusion is primarily used to prevent degradation by beta-lactamases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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